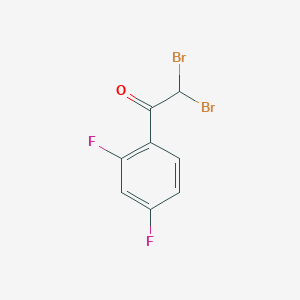
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) is a complex organosilicon compound with significant applications in organic synthesis and materials science. This compound is characterized by the presence of boronic acid pinacol ester groups attached to a diphenylsilanediyl core, making it a valuable building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) typically involves the reaction of diphenylsilanediyl with 3,1-phenylene diboronic acid pinacol ester under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using column chromatography or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) undergoes various types of chemical reactions, including:
Oxidation: The boronic acid pinacol ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding boronic acid derivatives.
Substitution: The boronic acid pinacol ester groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and resins.
Mécanisme D'action
The mechanism of action of (Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) involves the interaction of its boronic acid pinacol ester groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modification of their chemical and physical properties. The compound’s ability to form stable boron-oxygen bonds makes it particularly useful in applications requiring strong and durable materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid): Similar structure but lacks the pinacol ester groups.
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Methyl Ester): Contains methyl ester groups instead of pinacol ester groups.
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Ethyl Ester): Contains ethyl ester groups instead of pinacol ester groups.
Uniqueness
(Diphenylsilanediyl)bis(3,1-phenylene)di(boronic Acid Pinacol Ester) is unique due to the presence of pinacol ester groups, which enhance its stability and reactivity compared to other similar compounds. This makes it a valuable reagent in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C36H42B2O4Si |
|---|---|
Poids moléculaire |
588.4 g/mol |
Nom IUPAC |
diphenyl-bis[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silane |
InChI |
InChI=1S/C36H42B2O4Si/c1-33(2)34(3,4)40-37(39-33)27-17-15-23-31(25-27)43(29-19-11-9-12-20-29,30-21-13-10-14-22-30)32-24-16-18-28(26-32)38-41-35(5,6)36(7,8)42-38/h9-26H,1-8H3 |
Clé InChI |
JCZXNIWHKAEYBZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC(=C5)B6OC(C(O6)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13708749.png)
![tert-Butyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13708760.png)

![Methyl 1-[2-(tert-Butoxy)-2-oxoethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13708773.png)




![4-{[(2E)-2-(aminomethyl)-3-fluoroprop-2-en-1-yl]oxy}-N-tert-butylbenzamide hydrochloride](/img/structure/B13708785.png)
![6-Ethyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13708798.png)



![(4S)-3-[(2S)-2-[[2-(9H-fluoren-9-yloxy)acetyl]amino]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13708811.png)
